1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
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Overview
Description
1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chloro, methyl, and nitro groups, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxymethyl intermediate, which is then subjected to nitration and subsequent pyrazole ring formation. Key steps include:
Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Pyrazole Formation: Cyclization reactions involving hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium azide or thiourea.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, affecting its reactivity and applications.
1-(2-Chloro-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Similar structure but without the methyl group on the phenyl ring.
Uniqueness: 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]-3,5-dimethyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-4-5-11(14)12(6-8)20-7-16-10(3)13(17(18)19)9(2)15-16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWZRUAXQBYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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